5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Overview
Description
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Applications
Synthesis and Structure of Pyridinium Ylides : A study by Kuhn, Al-Sheikh, and Steimann (2003) explores the synthesis of pyridinium ylides, demonstrating the use of bromo-dimethyl-pyridine derivatives in creating complex structures with betaine nature. This research provides insights into the structural capabilities of such compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Photoreactions in Pyridine Derivatives : Vetokhina et al. (2012) investigated the photoinduced reactions in pyridine derivatives, highlighting the versatility of these compounds in undergoing various types of photoreactions. This underscores the potential of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in photochemical studies (Vetokhina et al., 2012).
Metal Complex Formation : Omondi et al. (2018) demonstrated the formation of ruthenium(III) complexes with pyrazolylpyridine derivatives, including bromo-dimethyl-pyridine. This application is significant in the field of coordination chemistry and could have implications in catalysis and materials science (Omondi et al., 2018).
Chemical and Physical Properties
Ethylene Oligomerization Reactions : Nyamato et al. (2016) explored the use of nickel(II) complexes with pyrazolylpyridines in ethylene oligomerization. This indicates the potential of bromo-dimethyl-pyridine derivatives in polymerization reactions and their role in creating new polymeric materials (Nyamato et al., 2016).
- , and Abdel-Ghani (2019) utilized a derivative of bromo-dimethyl-pyridine as a precursor for constructing new polyheterocyclic ring systems. This showcases the compound's utility in synthesizing complex chemical structures with potential applications in various chemical industries (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
- Photophysicochemical Properties in Photocatalysis : Öncül, Öztürk, and Pişkin (2021) studied the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, including this compound. The findings are relevant for applications in photocatalysis and photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).
Biological and Medicinal Research
- DNA and Antimicrobial Studies : Vural and Kara (2017) conducted spectroscopic and density functional theory studies on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, assessing its interaction with DNA and antimicrobial activities. This suggests potential biological and medicinal applications for bromo-dimethyl-pyridine derivatives (Vural & Kara, 2017).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is possible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s biological activity and its potential therapeutic effects .
Properties
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFKVNJIYNWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476400 | |
Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228710-82-5 | |
Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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